molecular formula C22H22N4O3 B2419306 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358772-41-4

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2419306
CAS RN: 1358772-41-4
M. Wt: 390.443
InChI Key: RUMWXZCOGKVKJO-UHFFFAOYSA-N
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Description

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological and physiological effects, making it a promising candidate for use in various fields of research.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline-2,4-dione derivatives have been synthesized and characterized for various biological activities. For instance, research has demonstrated the antitumor activity of novel 1,2,4-oxadiazole natural product analogs, highlighting the significant potential of these compounds in cancer research. These compounds, including ones with modifications on the quinazoline-2,4-dione scaffold, have been evaluated against a panel of cell lines, showcasing their therapeutic potential (Maftei et al., 2013).

Applications in Medicinal Chemistry

The versatility of quinazoline-2,4-dione derivatives extends to medicinal chemistry, where they serve as core scaffolds for bioactive molecules. Innovative synthetic methods have been developed to create substituted quinazoline-2,4-dione derivatives, enabling the exploration of new therapeutic agents with improved efficacy and reduced environmental impact (Gondi et al., 2021).

Antimalarial Activity

Quinazoline-2,4-dione hybrids have been synthesized and evaluated for antimalarial activity, illustrating the compound's potential in addressing global health challenges. These studies involve in silico molecular docking to identify compounds with high binding affinity to target enzymes in Plasmodium falciparum, the parasite responsible for malaria (Abdelmonsef et al., 2020).

Herbicidal Applications

Research into triketone-containing quinazoline-2,4-dione derivatives has uncovered their potential as novel herbicides. These compounds have been synthesized and evaluated for their activity against various weeds, demonstrating the agricultural applications of quinazoline-2,4-dione derivatives (Wang et al., 2014).

Chemical Synthesis and Environmental Considerations

Efforts to synthesize quinazoline-2,4-dione derivatives using environmentally friendly methods have been highlighted. These approaches include using carbon dioxide as a reactant, showcasing the commitment to green chemistry in the synthesis of these compounds (Vessally et al., 2017).

properties

IUPAC Name

3-(3-methylbutyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-13(2)9-10-26-21(27)17-8-7-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-5-14(3)11-15/h4-8,11-13H,9-10H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMWXZCOGKVKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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